(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 1248243-78-8
VCID: VC3395888
InChI: InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2
SMILES: C1=CN(N=C1)C2=NC=CC(=C2)CO
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol

CAS No.: 1248243-78-8

Cat. No.: VC3395888

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol - 1248243-78-8

Specification

CAS No. 1248243-78-8
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name (2-pyrazol-1-ylpyridin-4-yl)methanol
Standard InChI InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2
Standard InChI Key OAHPRICBVQCCDB-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=NC=CC(=C2)CO
Canonical SMILES C1=CN(N=C1)C2=NC=CC(=C2)CO

Introduction

Chemical Structure and Basic Properties

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol (CAS: 1248243-78-8) is characterized by its unique structural features that combine two heterocyclic systems—pyridine and pyrazole—with a functional hydroxymethyl group. The compound has a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . The chemical structure comprises a pyridine core (a six-membered aromatic ring containing a nitrogen atom) with a pyrazole substituent (a five-membered aromatic ring containing two adjacent nitrogen atoms) at the 2-position, and a hydroxymethyl group (-CH2OH) at the 4-position of the pyridine ring. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential applications.

A closely related compound, [2-(3-methyl-1h-pyrazol-1-yl)pyridin-4-yl]methanol, differs only by the presence of a methyl group at the 3-position of the pyrazole ring . The structural similarity between these compounds suggests that they may share certain physical and chemical properties, though the additional methyl group would impart slightly different characteristics to the methylated derivative.

The compound contains three nitrogen atoms—one in the pyridine ring and two in the pyrazole ring—which contribute to its Lewis basicity and potential for coordination with metals. The hydroxymethyl group provides a site for hydrogen bonding and can undergo various chemical transformations typical of primary alcohols, making this compound versatile for synthetic applications.

Physical and Chemical Properties

Based on its structure and molecular weight, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is likely to be a solid at room temperature. Commercial samples are typically available with a minimum purity of 95% . While specific physical data for this exact compound is limited in the available literature, some properties can be inferred from related compounds and general principles of organic chemistry.

The basic physical and chemical properties of the compound are summarized in the following table:

PropertyValueSource
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
CAS Number1248243-78-8
Minimum Purity (commercial)95%
Physical StateLikely solid at room temperature(Inferred)

For analytical purposes, it is useful to consider the predicted collision cross-section data available for the closely related compound [2-(3-methyl-1h-pyrazol-1-yl)pyridin-4-yl]methanol. This data, presented in the table below, can provide approximate values for our target compound, though the exact values would differ slightly due to the absence of the methyl group:

Adductm/zPredicted CCS (Ų)
[M+H]+190.09749140.8
[M+Na]+212.07943154.6
[M+NH4]+207.12403148.4
[M+K]+228.05337150.1
[M-H]-188.08293142.6
[M+Na-2H]-210.06488148.8
[M]+189.08966143.2
[M]-189.09076143.2

These values for the methylated analog provide a reasonable approximation for mass spectrometry analyses of the target compound . The expected values for (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol would be approximately 14 mass units lower for each adduct due to the absence of the methyl group.

In terms of chemical reactivity, the hydroxyl group in the compound would typically exhibit reactions characteristic of primary alcohols, including oxidation to aldehydes and carboxylic acids, esterification, and nucleophilic substitution reactions. The nitrogen atoms in the pyrazole and pyridine rings could act as weak bases or coordinate with metals, potentially making this compound useful in coordination chemistry.

Analytical Characterization

Comprehensive characterization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol typically requires a combination of spectroscopic, spectrometric, and chromatographic techniques. Based on characterization methods used for similar pyrazole derivatives, the following analytical approaches would be appropriate for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information. For similar pyrazole derivatives, ¹H NMR and ¹³C NMR have been employed to confirm structural features . In the case of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol, the ¹H NMR spectrum would likely show characteristic signals for the pyrazole ring protons, pyridine ring protons, and the methylene protons of the hydroxymethyl group. The hydroxyl proton would typically appear as a singlet that may be exchangeable with deuterium.

Infrared (IR) spectroscopy would reveal functional group information, with expected key bands including O-H stretching (approximately 3200-3600 cm⁻¹) from the hydroxymethyl group, C=N stretching (approximately 1600-1680 cm⁻¹) from the pyridine and pyrazole rings, and C-O stretching (approximately 1050-1150 cm⁻¹) from the alcohol group. For comparison, related pyrazole compounds have shown characteristic IR bands for C–H (3025-3113 cm⁻¹), C=C (1558-1659 cm⁻¹), C–N (1320-1398 cm⁻¹), and N–N (1030-1112 cm⁻¹) .

Mass Spectrometry

Mass spectrometry would be essential for confirming the molecular formula and structural features of the compound. Based on the collision cross-section data for the related methylated compound , the following m/z values might be expected for various adducts of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol:

  • [M+H]+ adduct: approximately m/z 176.08

  • [M+Na]+ adduct: approximately m/z 198.06

  • [M-H]- adduct: approximately m/z 174.06

These values would provide confirmation of the molecular weight and assist in structure elucidation when combined with fragmentation pattern analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry would be effective for assessing the purity of the compound and confirming its identity. These techniques would be particularly valuable for quality control in synthesis and formulation processes, allowing for detection and quantification of impurities.

X-ray Crystallography

If crystals of sufficient quality can be obtained, X-ray crystallography would provide definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule. This technique would be particularly valuable for confirming the relative positions of the pyrazole substituent and the hydroxymethyl group on the pyridine ring.

The combination of these analytical techniques would provide a comprehensive characterization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol, confirming its structure, purity, and key physical properties.

Future Research Directions

Research on (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol appears to be limited based on the available literature. Several promising directions for future investigation include:

Structural and Physical Characterization

Comprehensive characterization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol would provide valuable foundational knowledge about this compound. Future research should focus on:

  • Detailed spectroscopic analysis using multiple techniques (NMR, IR, UV-Vis)

  • Crystal structure determination through X-ray crystallography

  • Complete physical property profiling, including solubility parameters, partition coefficients, and thermal stability

  • Investigation of tautomeric forms, if any, that might exist under different conditions

This fundamental characterization would provide a solid basis for understanding the compound's behavior in various applications.

Biological Activity Assessment

Given the biological activities observed in related pyrazole derivatives, systematic screening of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol for various biological activities would be valuable. Potential areas for investigation include:

  • Antimicrobial activity testing against a panel of pathogenic microorganisms

  • Antioxidant potential evaluation using established methods such as DPPH radical scavenging assays

  • Anti-inflammatory activity assessment through cellular and biochemical assays

  • Cytotoxicity studies to evaluate potential anticancer applications

  • Enzyme inhibition studies to identify potential therapeutic targets

These biological screenings would help identify promising applications in pharmaceutical development.

Synthetic Methodology Development

Optimization of synthesis routes for (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol would enhance its accessibility for research and applications. Future synthetic work might include:

Advances in synthetic methodology would facilitate the preparation of both the parent compound and derivatives for structure-activity relationship studies.

Derivative Development and Structure-Activity Relationships

The hydroxymethyl group provides an excellent handle for derivatization, opening possibilities for creating a library of compounds with potentially enhanced properties. Research in this area could include:

  • Preparation of esters, ethers, and amines derived from the hydroxymethyl group

  • Introduction of additional substituents on the pyrazole or pyridine rings

  • Systematic evaluation of the effect of structural modifications on biological activity

  • Computational studies to predict structure-property relationships

These studies would help identify optimal structural features for specific applications and guide rational compound design.

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